Chloro(3-methoxybutan-2-yl)mercury

Description

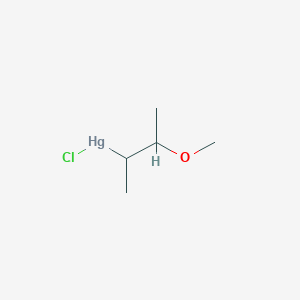

Chloro(3-methoxybutan-2-yl)mercury (CAS 7401-91-4) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 3-methoxybutan-2-yl group. Its molecular structure includes a branched alkyl chain with a methoxy (-OCH₃) substituent at the third carbon, conferring distinct polarity and reactivity compared to simpler alkylmercury compounds. The InChIKey GXJOBVXNZJBAEU-UHFFFAOYSA-M and SMILES CC(C(C)[Hg]Cl)OC provide precise structural details . Organomercury compounds like this are historically significant in synthetic chemistry, though their use is now restricted due to mercury’s toxicity.

Properties

CAS No. |

7401-91-4 |

|---|---|

Molecular Formula |

C5H11ClHgO |

Molecular Weight |

323.18 g/mol |

IUPAC Name |

chloro(3-methoxybutan-2-yl)mercury |

InChI |

InChI=1S/C5H11O.ClH.Hg/c1-4-5(2)6-3;;/h4-5H,1-3H3;1H;/q;;+1/p-1 |

InChI Key |

GXJOBVXNZJBAEU-UHFFFAOYSA-M |

Canonical SMILES |

CC(C(C)[Hg]Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(3-methoxybutan-2-yl)mercury typically involves the reaction of 3-methoxybutan-2-ol with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-methoxybutan-2-ol+HgCl2→this compound+HCl

The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

Chloro(3-methoxybutan-2-yl)mercury undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form mercury and other organic products.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are employed under basic or neutral conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce elemental mercury and organic by-products .

Scientific Research Applications

Chloro(3-methoxybutan-2-yl)mercury has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Chloro(3-methoxybutan-2-yl)mercury involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Mercury Compounds

Alkylmercury Compounds with Methoxy Substituents

Chloro(3-methoxybutan-2-yl)mercury belongs to a subclass of organomercury compounds featuring methoxyalkyl groups. Key structural analogs include:

- Chloro(2-methoxy-1-methylpropyl)mercury (CAS 7401-91-4): A positional isomer with the methoxy group on the second carbon.

- Chloro(2-methoxypentyl)mercury (CAS 62594-73-4): A longer-chain analog with a methoxy group on the second carbon. Increased chain length may enhance lipophilicity and reduce aqueous solubility compared to the shorter-chain 3-methoxybutan-2-yl derivative .

Table 1: Comparison of Methoxy-Substituted Alkylmercury Compounds

| Compound Name | CAS Number | Substituent Position | Molecular Formula | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | 7401-91-4 | 3-methoxybutan-2-yl | C₅H₁₁ClHgO | Moderate polarity, intermediate lipophilicity |

| Chloro(2-methoxy-1-methylpropyl)mercury | 7401-91-4 | 2-methoxy-1-methylpropyl | C₅H₁₁ClHgO | Higher steric hindrance, lower thermal stability |

| Chloro(2-methoxypentyl)mercury | 62594-73-4 | 2-methoxypentyl | C₆H₁₃ClHgO | Increased lipophilicity, reduced water solubility |

Other Alkylmercury Derivatives

Compounds lacking methoxy groups but sharing alkyl chains provide a baseline for understanding substituent effects:

- Its lower polarity results in higher volatility and environmental persistence compared to methoxy-substituted analogs .

Arylmercury and Heterocyclic Derivatives

Arylmercury compounds, such as chloro(thiophen-2-yl)mercury (CAS 5857-39-6) and chloro(pyridin-3-yl)mercury (CAS 5428-90-0), exhibit divergent properties due to aromatic stabilization and π-electron interactions. These compounds generally display higher thermal stability but lower reactivity in nucleophilic substitution compared to alkylmercury derivatives .

Toxicity and Speciation

The toxicity of organomercury compounds depends on their speciation and substituents. Methoxy groups may reduce acute toxicity compared to methylmercury (due to lower bioavailability) but increase environmental mobility via hydrogen bonding with water . For example, chloro(ethyl)mercury is highly neurotoxic, whereas methoxy-substituted analogs like this compound may exhibit moderated toxicity due to slower degradation into reactive Hg²⁺ species .

Fluorescence and Photophysical Properties

While direct data on this compound’s fluorescence is unavailable, structurally related chloro-substituted compounds (e.g., 2-amino-4,6-diphenylnaphthalene derivatives) show that chlorine atoms enhance emission maxima by stabilizing excited states . This suggests that the chlorine-mercury bond in this compound could similarly influence photophysical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.